3-Heptylpyrrole

Overview

Description

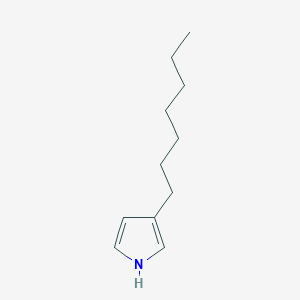

3-Heptylpyrrole is a chemical compound with the molecular formula C11H19N . It is a liquid at 20°C and has a color that ranges from colorless to brown .

Molecular Structure Analysis

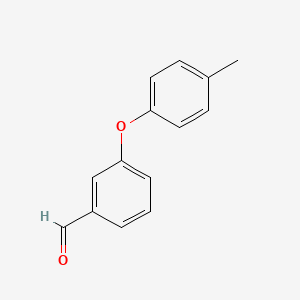

The molecular structure of 3-Heptylpyrrole consists of a pyrrole ring with a heptyl (seven-carbon) side chain . The molecular weight of 3-Heptylpyrrole is 165.28 g/mol .

Physical And Chemical Properties Analysis

3-Heptylpyrrole is a liquid at 20°C . It has a boiling point of 97°C at 4.5 mmHg and a specific gravity of 0.89 at 20/20°C . The refractive index of 3-Heptylpyrrole is 1.48 .

Scientific Research Applications

Biomedical Applications

3-Heptylpyrrole, due to its structural similarity to pyrrole, may have potential in biomedical applications. Pyrrole-based compounds are known for their biocompatibility and have been utilized in drug delivery systems, tissue engineering, and as scaffolds for cell growth . The hydrophobic heptyl chain in 3-Heptylpyrrole could be exploited to modify the solubility and interaction with biological membranes, potentially leading to new applications in targeted drug delivery or as a component in biosensors.

Energy Storage

Compounds like 3-Heptylpyrrole could be investigated for their electrochemical properties in energy storage devices. Polypyrrole, a related compound, has been widely studied for its use in supercapacitors and batteries due to its excellent electrical conductivity and reversible redox properties . The heptyl side chain might influence the polymerization of the pyrrole unit, possibly leading to novel polymers with unique energy storage capabilities.

Sensor Technology

The pyrrole moiety is a key component in the development of various sensors. By incorporating 3-Heptylpyrrole into sensor designs, researchers could develop new types of gas sensors or biosensors. These sensors could be particularly sensitive to specific organic compounds or biomarkers, making them useful in environmental monitoring or medical diagnostics .

Adsorption and Impurity Removal

3-Heptylpyrrole could be functionalized onto surfaces or polymers to create materials with specific adsorption properties. Such materials could be used for the removal of impurities from water or air. The long heptyl chain might provide additional hydrophobic interactions, enhancing the material’s ability to capture organic pollutants .

Electromagnetic Shielding

Materials containing pyrrole rings, such as polypyrrole, have been explored for their electromagnetic interference (EMI) shielding properties. 3-Heptylpyrrole could be used to synthesize new composites that offer improved EMI shielding effectiveness, potentially useful in protecting electronic devices from unwanted electromagnetic radiation .

Corrosion Resistance

The incorporation of 3-Heptylpyrrole into coatings could lead to the development of corrosion-resistant materials. These materials could protect metals and alloys from degradation, especially in harsh environmental conditions. The potential for creating such protective layers would be significant for extending the lifespan of infrastructure and reducing maintenance costs .

Safety and Hazards

3-Heptylpyrrole is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name |

3-heptyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBAZQHUSHSARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293106 | |

| Record name | 3-Heptylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Heptylpyrrole | |

CAS RN |

878-11-5 | |

| Record name | 3-Heptylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Heptylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural properties of 3-Heptylpyrrole and how is it used in polymer synthesis?

A1: 3-Heptylpyrrole is an alkyl-substituted pyrrole monomer. While its exact molecular formula and weight weren't provided in the abstracts, it serves as a building block for synthesizing π-conjugated polymers. In the research, it's utilized in its N-protected form, specifically as 3-heptyl-N-(t-butoxycarbonyl)pyrrole (3-Hep; N-BOC) []. This monomer undergoes organometallic polycondensation to create poly(3-heptyl-N-(t-butoxycarbonyl)pyrrole-2,5-diyl), abbreviated as PPr(3-Hep; N-BOC) []. This polymerization leverages the reactivity of the 2- and 5- positions of the pyrrole ring for polymerization.

Q2: Can the N-protecting group be removed from the synthesized polymer, and what is the significance of this process?

A2: Yes, the t-butoxycarbonyl (BOC) group in PPr(3-Hep; N-BOC) can be thermally removed at 185°C. This deprotection yields poly(3-heptylpyrrole) []. This step is crucial as it reveals the free nitrogen on the pyrrole ring, which can contribute to the polymer's electronic properties and potential applications. This free nitrogen can participate in interactions like hydrogen bonding or coordination, influencing the polymer's overall properties and potential for further modification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-](/img/structure/B1582131.png)

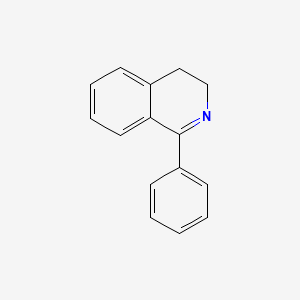

![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)